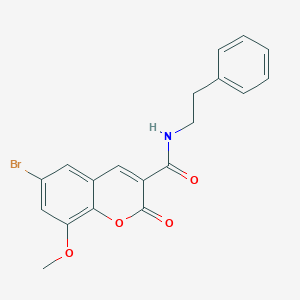![molecular formula C22H22N2O3 B288717 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as DMCM, is a compound that belongs to the class of benzodiazepines. This compound has been widely studied for its potential use in treating anxiety and other neurological disorders.
Wirkmechanismus
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, which results in the anxiolytic, sedative, and anticonvulsant effects of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one.
Biochemical and Physiological Effects:
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce the severity of alcohol withdrawal symptoms in humans. 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been found to increase the duration of slow-wave sleep and decrease the duration of rapid eye movement (REM) sleep in humans.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has several advantages for lab experiments. It has a high potency and is effective at low doses. It has also been shown to have a low potential for abuse and dependence. However, 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has some limitations for lab experiments. It has a short duration of action and can cause tolerance and dependence with prolonged use.
Zukünftige Richtungen
There are several future directions for research on 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one. One area of interest is the development of new analogs of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the use of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one in combination with other drugs for the treatment of anxiety and other neurological disorders. Additionally, research on the long-term effects of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one use is needed to better understand its safety and efficacy.
Synthesemethoden
The synthesis of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one involves the reaction of 4-(2,6-dimethylphenyl)-1-piperazinecarboxylic acid with 3-acetyl-4-hydroxycoumarin. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been extensively studied for its potential use in treating anxiety and other neurological disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has also been studied for its potential use in treating alcohol withdrawal syndrome and epilepsy.
Eigenschaften
Produktname |
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one |
|---|---|
Molekularformel |
C22H22N2O3 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C22H22N2O3/c1-15-6-5-7-16(2)20(15)23-10-12-24(13-11-23)21(25)18-14-17-8-3-4-9-19(17)27-22(18)26/h3-9,14H,10-13H2,1-2H3 |
InChI-Schlüssel |
AKROLHNOSKKOQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)







![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)